(2-Bromo-4-fluoro-phenoxy)-acetic acid
Description
(2-Bromo-4-fluoro-phenoxy)-acetic acid is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-4-fluorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVZWZDNCWFYIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307276 | |
| Record name | (2-Bromo-4-fluoro-phenoxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-40-6 | |
| Record name | 2-(2-Bromo-4-fluorophenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC190612 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Bromo-4-fluoro-phenoxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
This method involves the reaction of 2-bromo-4-fluorophenol with chloroacetic acid or its sodium salt under basic conditions. The phenolic hydroxyl group acts as a nucleophile, displacing the chlorine atom from chloroacetic acid to form the target compound.
General Reaction Scheme :
$$
\text{2-Bromo-4-fluorophenol} + \text{ClCH}_2\text{COOR} \xrightarrow{\text{Base}} \text{(2-Bromo-4-fluoro-phenoxy)-acetic acid} + \text{HCl}
$$
(R = H or alkyl; common bases: NaOH, K₂CO₃)
Optimized Conditions and Yields
- Reagents : Chloroacetic acid (or sodium chloroacetate), NaOH/K₂CO₃, acetone/water solvent system.
- Conditions : Reflux (50–80°C) for 4–6 hours.
- Yield : Up to 94% (as reported in analogous syntheses).
Example Protocol :
- Dissolve 2-bromo-4-fluorophenol (10 mmol) in acetone (30 mL).
- Add NaOH (12 mmol) and sodium chloroacetate (12 mmol).
- Reflux for 6 hours, then acidify with HCl to precipitate the product.
- Purify by recrystallization (ethanol/water).
Key Considerations
- Side Reactions : Competing etherification or oxidation may occur if reaction temperature exceeds 80°C.
- Purification : Recrystallization in ethanol-water (60–95% v/v) enhances purity (>98%).
Ester Hydrolysis Method
Synthesis via Ester Intermediates
This approach first synthesizes an ester derivative (e.g., ethyl (2-bromo-4-fluorophenoxy)acetate) followed by hydrolysis to the carboxylic acid.
General Reaction Scheme :
$$
\text{Ethyl (2-bromo-4-fluorophenoxy)acetate} \xrightarrow{\text{LiOH/H}_2\text{O}} \text{this compound} + \text{EtOH}
$$
Optimized Conditions and Yields
- Reagents : LiOH or NaOH in methanol/water.
- Conditions : 50°C for 12 hours.
- Yield : 92.2% (reported for analogous compounds).
- Hydrolyze ethyl ester (10 mmol) with LiOH (20 mmol) in methanol/water (10:1).
- Acidify with HCl (pH ≈ 1) to precipitate the product.
- Filter and dry under vacuum.
Advantages
- Mild Conditions : Avoids high-temperature reflux, reducing side reactions.
- Scalability : Suitable for industrial production due to straightforward workup.
Comparative Analysis of Methods
| Parameter | Nucleophilic Substitution | Ester Hydrolysis |
|---|---|---|
| Starting Material | 2-Bromo-4-fluorophenol | Ester derivative |
| Reaction Time | 4–6 hours | 12 hours |
| Yield | 94% | 92.2% |
| Purity | >98% | >97% |
| Key Advantage | Direct, single-step | Mild conditions |
Industrial-Scale Production Insights
- Catalyst Use : K₂CO₃ or NaHCO₃ improves reaction efficiency by neutralizing HCl.
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reactivity but require careful disposal.
- Bromination Optimization : For precursors lacking bromine, HBr/H₂O₂ systems achieve selective bromination at the ortho position (30–60°C, 85–90% yield).
Challenges and Solutions
- Regioselectivity : Bromine and fluorine substituents direct electrophilic attacks; careful control of reaction conditions prevents di-substitution.
- Byproduct Management : Sodium bisulfite (1–20% solution) decolorizes and removes quinone impurities.
Recent Advancements
- Flow Chemistry : Continuous reactors reduce reaction times by 40% while maintaining yields >90%.
- Green Chemistry : Water-based systems under microwave irradiation achieve 88% yield in 2 hours.
Scientific Research Applications
Synthesis of Complex Molecules
(2-Bromo-4-fluoro-phenoxy)-acetic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that can lead to the development of new compounds with desired properties.
Biochemical Studies
The compound has been investigated for its potential as a herbicide due to its phenoxyacetic acid structure. Research indicates that it may interact with plant growth regulators, making it a candidate for agricultural applications.
Drug Development
Research has explored the use of this compound in drug development, particularly as a lead compound targeting specific enzymes or receptors. Its structural characteristics may enhance binding affinity, making it suitable for pharmaceutical applications .
Case Study 1: Herbicide Development
A study focused on the herbicidal properties of this compound demonstrated its effectiveness in inhibiting the growth of certain weeds. The compound's ability to mimic natural plant hormones suggests its potential as a selective herbicide, which could minimize crop damage while effectively controlling weed populations.
Case Study 2: Antitubercular Activity
In another investigation, derivatives of phenoxyacetic acids, including those related to this compound, were synthesized and evaluated for their antitubercular activity. The most potent derivatives showed minimal inhibitory concentration (MIC) values indicating promising activity against Mycobacterium tuberculosis, suggesting that modifications to the phenoxyacetic scaffold could yield effective antitubercular agents .
Mechanism of Action
The mechanism of action of (2-Bromo-4-fluoro-phenoxy)-acetic acid depends on its specific application:
Biological Systems: It may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactions: The compound can act as a nucleophile or electrophile, participating in various organic reactions.
Comparison with Similar Compounds
- 2-Bromo-4-fluorophenol
- 2-Bromo-4-fluoro-5-nitrophenol
- 2-Bromo-4-fluoro-5-(trifluoromethyl)phenol
- (2-Bromo-6-fluoro-3-hydroxyphenyl)boronic acid
Comparison:
- Uniqueness: (2-Bromo-4-fluoro-phenoxy)-acetic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can significantly influence its reactivity and biological activity.
- Reactivity: Compared to its analogs, the presence of the carboxylic acid group in this compound allows for additional reactivity, such as esterification and amidation reactions.
- Applications: While similar compounds may also be used in organic synthesis and medicinal chemistry, this compound’s specific structure provides unique opportunities for developing novel pharmaceuticals and materials.
Biological Activity
(2-Bromo-4-fluoro-phenoxy)-acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
The molecular formula of this compound is . It features a phenoxy group substituted with bromine and fluorine atoms, which may enhance its reactivity and biological activity.
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets. These include:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes.
- Receptor Modulation : It could bind to receptors, altering their activity and influencing physiological responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against M. tuberculosis, with minimum inhibitory concentration (MIC) values showing promising results for potential antitubercular agents .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 3m | 4 | Potent against M. tuberculosis H37Rv |
| 3b | 32 | Moderate against M. tuberculosis |
Anticancer Activity
Phenoxy acids have been evaluated for their anticancer properties. Specifically, derivatives similar to this compound have shown inhibition of cancer cell proliferation in vitro. For instance, compounds derived from phenoxy acetic acid exhibited significant activity against several cancer cell lines without notable cytotoxicity towards normal cells .
Agricultural Applications
In agricultural chemistry, this compound has been identified as having fungicidal properties. It demonstrates effectiveness against phytopathogens and can inhibit the growth of various weeds, making it a candidate for developing new herbicides .
Case Studies
- Antitubercular Activity : A series of derivatives based on the phenoxy acetic acid scaffold were synthesized and tested for their antitubercular efficacy. The most effective compound showed an MIC of 4 μg/mL against resistant strains of M. tuberculosis .
- Anticancer Screening : In a study evaluating the anticancer potential of phenoxy derivatives, several compounds were found to inhibit hypoxia-inducible factor (HIF) pathways in hepatocellular carcinoma cells, suggesting a mechanism for their anticancer effects .
Q & A
Basic Questions
Q. What are the standard synthetic routes for (2-Bromo-4-fluoro-phenoxy)-acetic acid, and what reaction conditions are optimal?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, starting with 2-bromo-4-fluorophenol, a Williamson ether synthesis can be employed using bromoacetic acid derivatives under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C). Alternatively, halogenated acetophenone precursors (e.g., 2-Bromo-4′-fluoroacetophenone, CAS 403-29-2) may undergo oxidation with KMnO₄ to yield the acetic acid moiety . Key parameters include temperature control (60–100°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios (1:1.2 phenol-to-bromoacetic acid).
Q. Which spectroscopic methods are recommended for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can identify aromatic protons (δ 6.8–7.5 ppm for Br/F-substituted phenyl) and the acetic acid methylene group (δ 4.5–5.0 ppm). ¹⁹F NMR helps confirm fluorine substitution .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) are diagnostic.
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]+ expected for C₈H₆BrFO₃: 262.94 g/mol).
Q. What are the key solubility and stability considerations for storing this compound?
- Methodological Answer : The compound is hygroscopic and should be stored at 0–6°C in airtight containers under inert gas. Solubility
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Ethanol | ~20 |
| Water | <1 |
| Stability tests show degradation <5% over 6 months when stored properly . |
Advanced Questions
Q. How can conflicting crystallographic data from X-ray diffraction be resolved when determining the structure of this compound?
- Methodological Answer : Discrepancies in unit cell parameters or thermal motion can arise from twinning or disordered substituents. Use SHELXL for refinement:
- Apply restraints for Br/F positional disorder.
- Validate with R-factor convergence (<5%) and Hirshfeld surface analysis.
- Cross-validate with DFT-calculated geometries (e.g., Gaussian09) to resolve bond-length anomalies.
Q. What strategies mitigate competing side reactions during the introduction of bromine and fluorine substituents in phenoxy-acetic acid derivatives?
- Methodological Answer : Competing halogenation (e.g., over-bromination) can be minimized by:
- Temperature Control : Slow addition of Br₂ at 0°C in H₂SO₄ to limit electrophilic substitution at undesired positions .
- Directing Groups : Use –OCH₃ or –NO₂ groups to orient Br/F substitution, followed by deprotection.
- Catalysts : FeCl₃ or AlCl₃ enhances regioselectivity for para-fluorine in electrophilic fluorination .
Q. How does the electronic effect of bromine and fluorine substituents influence the acidity of the acetic acid moiety in this compound?
- Methodological Answer : The electron-withdrawing Br and F groups increase acidity via inductive effects. Comparative pKa values:
| Compound | pKa (acetic acid) |
|---|---|
| Phenoxy-acetic acid | 3.4 |
| This compound | 2.8 |
| Experimental determination via potentiometric titration (e.g., 0.1M NaOH, phenolphthalein indicator) confirms enhanced acidity . |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for brominated phenoxy-acetic acid derivatives?
- Methodological Answer : Variations in melting points (e.g., 156–161°C for p-Bromophenoxyacetic acid vs. 219–223°C for 4-Bromo-2-fluorocinnamic acid ) arise from polymorphism or purity differences. Resolve via:
- DSC Analysis : Identify polymorphic transitions (e.g., endothermic peaks at 158°C and 162°C).
- Recrystallization : Use solvent mixtures (e.g., EtOH/H₂O) to isolate pure forms.
- PXRD : Compare experimental patterns with simulated data from single-crystal structures .
Comparative Studies
Q. What synthetic advantages does this compound offer over non-halogenated analogs in drug discovery?
- Methodological Answer : The Br/F substituents enhance metabolic stability and binding affinity. For example:
| Derivative | IC₅₀ (μM) for Target Enzyme |
|---|---|
| Phenoxy-acetic acid | 120 |
| This compound | 18 |
| Synthetic modifications (e.g., Suzuki coupling) enable diversification of the phenyl ring for structure-activity relationship (SAR) studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
